3-Iodo-6-methyl-5-nitropyridin-2-amine
Description
Significance of Pyridin-2-amine Scaffolds in Organic Synthesis
The pyridin-2-amine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. rsc.orgsemanticscholar.org This designation is attributed to its ability to serve as a foundational structure for a wide array of biologically active molecules that can interact with diverse biological targets. rsc.org The pyridine (B92270) ring's nitrogen atom enhances solubility and provides a key site for hydrogen bonding, which is crucial for molecular recognition in biological systems. semanticscholar.orgnih.gov
In organic synthesis, 2-aminopyridines are highly valued as versatile intermediates. They are integral to the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are themselves important pharmacophores. The unique electronic properties of the 2-aminopyridine (B139424) structure facilitate a range of chemical transformations, making it a cornerstone in the construction of complex molecular architectures. nih.govresearchgate.net
Contextualizing Nitropyridine and Iodopyridine Substructures in Chemical Literature
The functionality of 3-Iodo-6-methyl-5-nitropyridin-2-amine is significantly influenced by its nitro and iodo substituents, which impart distinct reactivity to the pyridine ring.
The nitropyridine substructure plays a dual role. The nitro group is a potent electron-withdrawing group, which alters the charge distribution and reactivity of the heterocyclic system. chempanda.com This electronic influence is critical in directing the outcomes of further chemical modifications. Moreover, the nitro group is a versatile synthetic handle; it can be readily reduced to an amino group, providing a pathway for subsequent functionalization, such as in the synthesis of novel bioactive molecules. ntnu.no Methods for the synthesis of nitropyridines often involve the nitration of pyridines containing electron-donating substituents or more complex, multi-step transformations for less reactive substrates. researchgate.netnih.gov
The iodopyridine component is primarily valued for its role in carbon-carbon and carbon-heteroatom bond formation. The carbon-iodine bond is the most reactive among the common halogens (I > Br > Cl) in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. acs.orgsigmaaldrich.com This high reactivity allows for the selective introduction of a wide variety of molecular fragments at the iodo-substituted position, often under mild reaction conditions. This capability makes iodopyridines, including the subject compound, highly valuable intermediates for building molecular complexity in drug discovery and materials science. nih.govresearchgate.net
Research Landscape of Substituted Aminopyridines
The broader class of substituted aminopyridines, to which this compound belongs, is a vibrant and expanding area of chemical research. These compounds have been successfully developed as potent and selective inhibitors for various enzymes, demonstrating their therapeutic potential. For example, specific substituted aminopyridines have been identified as inhibitors of phosphodiesterase-4 (PDE4) and nitric oxide synthases (NOS), targets relevant to inflammatory diseases and neurological disorders, respectively. nih.govacs.orggoogle.com
The ongoing exploration of substituted aminopyridines continues to yield novel applications. Research has demonstrated their utility in creating advanced materials, such as fluorescent probes for biological imaging. mdpi.com Furthermore, the structural diversity achievable through substitution on the aminopyridine core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making them attractive candidates in modern drug discovery programs. nih.gov The continued development of innovative synthetic methods provides access to new generations of these compounds, ensuring their relevance in both medicinal and materials chemistry. researchgate.netscribd.com
Data Tables
Table 1: Physicochemical Properties of Related Aminopyridine Compounds
This table presents data for compounds structurally related to this compound to provide context for its potential properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 2-Amino-5-nitropyridine | C₅H₅N₃O₂ | 139.11 | 186-188 | 4214-76-0 chemicalbook.com |
| 6-Methyl-5-nitropyridin-2-amine | C₆H₇N₃O₂ | 153.14 | Not Available | 22280-62-2 nih.gov |
| 2-Amino-3-iodo-5-nitropyridine | C₅H₄IN₃O₂ | 265.01 | 231-236 | 25391-56-4 sigmaaldrich.com |
| 2-Methyl-5-nitropyridin-3-amine | C₆H₇N₃O₂ | 153.14 | Not Available | 51984-61-3 lookchem.com |
Table 2: Relative Reactivity of Leaving Groups in Palladium-Catalyzed Cross-Coupling
This table illustrates the general reactivity trend for common leaving groups in Pd-catalyzed cross-coupling reactions, highlighting the utility of the iodo group.
| Leaving Group (X) | Chemical Group | Relative Reactivity |
| -I | Iodo | Highest |
| -OTf | Triflate | High |
| -Br | Bromo | Medium |
| -Cl | Chloro | Low |
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-6-methyl-5-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVJHBZIFBAFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1[N+](=O)[O-])I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646853 | |
| Record name | 3-Iodo-6-methyl-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-76-9 | |
| Record name | 3-Iodo-6-methyl-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 3 Iodo 6 Methyl 5 Nitropyridin 2 Amine
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for appropriately activated aromatic and heteroaromatic systems. In the case of 3-iodo-6-methyl-5-nitropyridin-2-amine, the pyridine (B92270) ring is rendered susceptible to nucleophilic attack by the presence of a strong electron-withdrawing nitro group.
Electronic Influence of Nitro and Amino Substituents on SNAr Reactivity
The reactivity of the pyridine ring in this compound towards nucleophiles is profoundly influenced by the electronic effects of the nitro and amino substituents. The nitro group, being a potent electron-withdrawing group through both resonance and inductive effects, significantly decreases the electron density of the pyridine ring. This deactivation makes the ring more electrophilic and thus more susceptible to attack by nucleophiles. The nitro group's ability to stabilize the negative charge in the Meisenheimer complex, a key intermediate in SNAr reactions, is crucial for the reaction to proceed. wikipedia.orgbyjus.com
Conversely, the amino group is an electron-donating group, primarily through a resonance effect, which increases the electron density of the pyridine ring. This activating effect generally disfavors nucleophilic aromatic substitution. However, the strong activating effect of the nitro group typically overrides the deactivating effect of the amino group, allowing SNAr reactions to occur. The position of these substituents relative to the leaving group (the iodo group) and the incoming nucleophile is critical in determining the regioselectivity and rate of the reaction.
Mechanistic Investigations of Substitution Reactions
The mechanism of SNAr reactions on nitropyridines generally proceeds through a two-step addition-elimination pathway. nih.gov In the first step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the iodo group), leading to the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The negative charge in this complex is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitro group. wikipedia.org
In the second step, the leaving group departs, and the aromaticity of the pyridine ring is restored, yielding the substitution product. The rate of the reaction is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the electronic and steric effects of the substituents on the pyridine ring. While specific mechanistic studies on this compound are not extensively documented, the general principles of SNAr on nitro-activated pyridines provide a solid framework for understanding its reactivity in these transformations.
Transformations Involving the Iodo Group
The iodo group in this compound is a versatile handle for a variety of chemical transformations, most notably in cross-coupling reactions.
Cross-Coupling Reactions Utilizing Aryl Iodides
Aryl iodides are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the palladium catalyst. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples with this compound are not prevalent in the literature, its structure suggests it would be a suitable substrate for several important cross-coupling reactions, including:
Suzuki Coupling: Reaction with boronic acids or their esters to form biaryl compounds.
Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes.
Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.
Heck Reaction: Reaction with alkenes to produce substituted pyridines.
The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.
| Cross-Coupling Reaction | Reagent | Product Type |
| Suzuki Coupling | Arylboronic acid | Biaryl |
| Sonogashira Coupling | Terminal alkyne | Aryl alkyne |
| Buchwald-Hartwig Amination | Amine | Aryl amine |
| Heck Reaction | Alkene | Substituted alkene |
Other Halogen-Mediated Reactivity Patterns
Beyond cross-coupling reactions, the iodo group can participate in other transformations. For instance, it can be replaced by other functional groups through nucleophilic substitution reactions, although this is often less favorable than SNAr at other positions on the activated ring. It can also be involved in metal-halogen exchange reactions to form organometallic reagents, which can then be used in subsequent reactions.
Reactivity of the Amino Functionality
The amino group at the 2-position of the pyridine ring also exhibits characteristic reactivity. It can act as a nucleophile and can be a directing group in electrophilic aromatic substitution, although the latter is generally disfavored due to the electron-deficient nature of the nitropyridine ring.
The primary amino group can undergo a variety of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate that can be converted to a wide range of other functional groups.
The reactivity of the amino group can be modulated by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom decreases the nucleophilicity of the amino group compared to anilines.
Derivatization and Functionalization of the Amino Group
The amino group in 2-aminopyridine (B139424) derivatives, such as this compound, is a key site for a variety of chemical modifications. While specific derivatization of the target compound is not extensively documented in publicly available literature, the reactivity of the amino group can be inferred from the well-established chemistry of substituted 2-aminopyridines.
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to participate in reactions with a wide range of electrophiles. Common derivatization reactions include:
Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other transformations on the pyridine ring.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents.
Formation of Schiff Bases: Condensation with aldehydes or ketones results in the formation of imines, also known as Schiff bases. These compounds are versatile intermediates in organic synthesis.
Diazotization: Treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) can convert the primary amino group into a diazonium salt. Diazonium salts of pyridines are often unstable but can be used in subsequent reactions, such as Sandmeyer-type reactions, to introduce a variety of other functional groups.
Coupling Reactions: The amino group can participate in various metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or vinyl halides.
The electronic environment of the pyridine ring, influenced by the iodo, methyl, and strongly electron-withdrawing nitro groups, will modulate the nucleophilicity of the amino group in this compound. The nitro group, in particular, reduces the electron density of the ring, which can decrease the basicity and nucleophilicity of the exocyclic amino group.
Tautomerism Studies in Pyridin-2-amines
Pyridin-2-amines can exist in two tautomeric forms: the amino form and the imino form. This phenomenon, known as amino-imino tautomerism, involves the migration of a proton between the exocyclic amino group and the ring nitrogen atom.
For this compound, the tautomeric equilibrium can be represented as follows:
Extensive experimental and computational studies on a wide range of 2-aminopyridine derivatives have consistently shown that the amino tautomer is overwhelmingly favored in the equilibrium. The aromaticity of the pyridine ring provides significant stabilization to the amino form. In the imino form, the aromatic sextet is disrupted, leading to a higher energy state.
Computational studies on substituted 2-aminopyridines have quantified the energy difference between the two tautomers. These studies typically show the amino form to be more stable by several kcal/mol. The substituents on the pyridine ring can influence the position of the equilibrium, but a complete shift to the imino form is rare in neutral molecules. Factors such as solvent polarity and the ability to form intermolecular hydrogen bonds can also play a role, but the inherent stability of the aromatic amino form is the dominant factor.
| Tautomer | General Stability | Key Stabilizing Factor |
| Amino Form | Predominant | Aromaticity of the pyridine ring |
| Imino Form | Less Stable | Disruption of aromaticity |
Role of the Nitro Group as an Activating and Leaving Group
The nitro group (-NO2) at the 5-position of this compound plays a crucial role in activating the pyridine ring towards certain reactions and can, under specific conditions, function as a leaving group.
Furthermore, the nitro group itself can act as a leaving group in SNAr reactions, being displaced by a nucleophile. This is less common than halide displacement but can occur, especially in highly activated systems.
Michael Additions and Cycloaddition Reactions Facilitated by the Nitro Group
The electron-deficient nature of the pyridine ring in this compound, enhanced by the nitro group, makes it a potential candidate for certain addition reactions where it can act as the electron-poor component.
Michael Additions: While classic Michael additions involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, analogous reactions can occur with electron-deficient aromatic systems. wikipedia.orgyoutube.comorganic-chemistry.org In this context, a potent nucleophile could potentially add to the pyridine ring of this compound, particularly at positions activated by the nitro group. However, such reactions often require strong nucleophiles and may lead to the formation of stable Meisenheimer complexes or follow a substitution pathway.
Cycloaddition Reactions: The electron-deficient pyridine ring can participate as the dienophile or heterodienophile in Diels-Alder and other cycloaddition reactions. The presence of the nitro group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine system, making it more reactive towards electron-rich dienes or other 1,3-dipoles in [4+2] or [3+2] cycloadditions, respectively. uchicago.edu These reactions can lead to the formation of complex fused heterocyclic systems. The regioselectivity of such cycloadditions would be influenced by the electronic and steric effects of all the substituents on the pyridine ring.
Conversion of Nitro Group to Other Nitrogen-Containing Functionalities
The nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing functionalities, most notably an amino group. The reduction of the nitro group is a fundamental transformation in organic synthesis.
Common methods for the reduction of aromatic nitro groups, which would be applicable to this compound, include:
Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel in the presence of hydrogen gas. This method is generally clean and high-yielding.
Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for reducing nitro groups.
Transfer Hydrogenation: This method uses a source of hydrogen other than H2 gas, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C.
Other Reducing Agents: A variety of other reducing agents, including sodium dithionite (B78146) (Na2S2O4) and tin(II) chloride (SnCl2), can also be used.
The choice of reducing agent is often dictated by the presence of other functional groups in the molecule. For instance, in this compound, a potential side reaction during some reduction methods could be the hydrogenolysis of the iodo group. Therefore, milder and more selective reducing conditions might be necessary to preserve the iodo substituent.
The successful reduction of the nitro group would yield 3-Iodo-6-methylpyridine-2,5-diamine , a compound with two amino groups that could be further functionalized to create a diverse range of derivatives.
| Reduction Method | Typical Reagents | Potential Considerations for the Target Molecule |
| Catalytic Hydrogenation | H2, Pd/C or PtO2 | Potential for dehalogenation (loss of iodine) |
| Metal-Acid | Fe/HCl or Sn/HCl | Harsh acidic conditions |
| Transfer Hydrogenation | Hydrazine, Pd/C | Generally milder conditions |
| Chemical Reduction | SnCl2 or Na2S2O4 | Can offer good chemoselectivity |
In-depth Structural and Electronic Analysis of this compound Remains Elusive
A comprehensive structural and topological analysis of the chemical compound this compound, including detailed X-ray crystallographic data and electron density studies, cannot be provided at this time. A thorough search of scientific databases and literature has revealed no published experimental crystal structure for this specific molecule.
The generation of a detailed scientific article as requested is contingent upon the availability of high-resolution X-ray diffraction data. This experimental technique is fundamental for elucidating the precise three-dimensional arrangement of atoms within a crystal, which in turn provides definitive values for bond lengths, bond angles, and torsion angles. Without this foundational data for this compound, any discussion of its specific structural parameters would be purely theoretical and could not be substantiated with experimental fact.
Consequently, the following areas of analysis, which were requested for the article, cannot be accurately addressed:
Spectroscopic Investigations of 3 Iodo 6 Methyl 5 Nitropyridin 2 Amine
Vibrational Spectroscopy (Infrared and Raman)
Experimental and Theoretical Vibrational Assignments
The vibrational modes of 3-Iodo-6-methyl-5-nitropyridin-2-amine can be understood by analyzing its constituent functional groups: the pyridine (B92270) ring, the amino group (NH₂), the methyl group (CH₃), and the nitro group (NO₂). While direct experimental spectra for this specific compound are not widely published, extensive studies on analogous compounds like 2-amino-3-methyl-5-nitropyridine (B21948) and 2-amino-5-iodopyridine (B21400) offer valuable insights. nih.govresearchgate.net
Theoretical calculations, typically using Density Functional Theory (DFT) methods such as B3LYP, are employed to calculate the harmonic vibrational frequencies. researchgate.netresearchgate.net These calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method, providing a strong basis for assigning the experimentally observed bands. nih.gov
Key vibrational modes for related nitropyridine derivatives include:
NH₂ Group Vibrations: The asymmetric and symmetric stretching modes of the amino group typically appear in the high-frequency region of the IR spectrum.
CH₃ Group Vibrations: The methyl group exhibits characteristic symmetric and asymmetric stretching and bending vibrations.
NO₂ Group Vibrations: The nitro group is characterized by strong IR absorption bands corresponding to its asymmetric and symmetric stretching modes. nih.gov Scissoring and wagging modes for the NO₂ group are also identifiable at lower frequencies. nih.gov
Pyridine Ring Vibrations: The pyridine ring itself has a complex set of stretching, in-plane bending, and out-of-plane bending vibrations. The C-I stretching vibration is expected at a low frequency due to the heavy iodine atom.
The table below presents typical vibrational assignments for a closely related compound, 2-amino-3-methyl-5-nitropyridine, based on combined experimental and theoretical studies. nih.gov
Table 1: Selected Vibrational Assignments for an Analogous Nitropyridine Compound
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3400-3500 | ν(NH₂) | Asymmetric NH₂ Stretch |
| ~3300-3400 | ν(NH₂) | Symmetric NH₂ Stretch |
| ~1600-1650 | δ(NH₂) | NH₂ Scissoring |
| ~1570-1600 | ν(C=C), ν(C=N) | Pyridine Ring Stretch |
| ~1500-1550 | νₐₛ(NO₂) | Asymmetric NO₂ Stretch |
| ~1330-1370 | νₛ(NO₂) | Symmetric NO₂ Stretch |
| ~830-850 | δ(NO₂) | NO₂ Scissoring |
Note: Data is based on analogous compounds and serves as a predictive model for this compound.
Potential Energy Distribution (PED) Analysis
Potential Energy Distribution (PED) analysis is a theoretical tool used to provide a detailed and quantitative assignment of vibrational modes. nih.gov It breaks down each normal mode of vibration into contributions from various internal coordinates (bond stretches, angle bends, torsions), offering a more precise understanding than simple group frequency assignments. researchgate.net For complex molecules like this compound, where vibrational coupling between different functional groups is common, PED is essential for unambiguous assignments. nih.govnih.gov
For the related 2-amino-3-methyl-5-nitropyridine, PED analysis confirms that modes are often mixed. nih.gov For instance, some pyridine ring stretching modes can be coupled with NH₂ or CH₃ bending vibrations. The NO₂ stretching modes are generally pure, making them reliable diagnostic peaks. nih.gov A similar pattern of mode mixing and purity would be expected for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of ¹H and ¹³C nuclei provide detailed information about their electronic environment.
Proton NMR (¹H NMR) Chemical Shift Analysis
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the amino group, the methyl group, and the single aromatic proton on the pyridine ring.
Aromatic Proton (H-4): The pyridine ring has one remaining proton at the C-4 position. Its chemical shift will be influenced by the surrounding electron-withdrawing nitro group and the electron-donating amino group, as well as the iodine atom. It is expected to appear as a singlet in the aromatic region of the spectrum.
Amino Protons (NH₂): The protons of the amino group will typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
Methyl Protons (CH₃): The methyl group protons at the C-6 position will appear as a sharp singlet, typically in the upfield region of the spectrum compared to the aromatic proton.
The table below lists predicted ¹H NMR chemical shifts. These values are estimated based on data from similar substituted pyridines. sigmaaldrich.com
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H-4 | 7.5 - 8.5 | Singlet |
| Amino NH₂ | 5.0 - 7.0 (broad) | Singlet |
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, five distinct signals are expected for the pyridine ring carbons and one for the methyl carbon.
C-2 (bearing NH₂): This carbon is attached to the electron-donating amino group and will be shifted accordingly.
C-3 (bearing Iodo): The "heavy atom effect" of iodine is expected to cause a significant upfield shift (lower ppm value) for the carbon to which it is directly attached.
C-4: This carbon is adjacent to the electron-withdrawing nitro group and the iodo-substituted carbon.
C-5 (bearing NO₂): The carbon attached to the strongly electron-withdrawing nitro group will be shifted downfield.
C-6 (bearing CH₃): This carbon is influenced by the ring nitrogen and the attached methyl group.
Methyl Carbon (CH₃): The methyl carbon will appear at a characteristic upfield chemical shift.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 155 - 165 |
| C-3 | 80 - 95 |
| C-4 | 135 - 145 |
| C-5 | 140 - 150 |
| C-6 | 150 - 160 |
Theoretical NMR Chemical Shift Calculations (e.g., GIAO Method)
To refine the assignment of NMR signals, theoretical calculations are often performed. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for computing NMR chemical shifts. mdpi.comresearchgate.net This method involves optimizing the molecular geometry using a quantum chemical method (like DFT) and then calculating the magnetic shielding tensors for each nucleus.
The calculated shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). Studies on related molecules like 2-amino-3-methylpyridine (B33374) have shown that chemical shifts calculated via the GIAO method exhibit a strong linear correlation with experimental values, confirming the method's predictive power for this class of compounds. researchgate.net Such calculations are crucial for distinguishing between the signals of the C-4, C-5, and C-6 carbons, which may have closely spaced chemical shifts.
Mass Spectrometry Techniques
Mass spectrometry serves as a powerful analytical tool to determine the mass-to-charge ratio of ions, allowing for the elucidation of the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₆H₆IN₃O₂ and a molecular weight of approximately 279.04 g/mol , various mass spectrometry techniques can be employed for its characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of this compound, the compound would first be vaporized and passed through a chromatographic column to separate it from any impurities. Subsequently, the isolated compound would enter the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process can lead to the fragmentation of the molecule, and the resulting fragmentation pattern provides a "fingerprint" that is characteristic of the compound's structure.
While specific experimental GC-MS data for this compound is not widely available in public literature, a hypothetical analysis would be expected to show a molecular ion peak corresponding to its molecular weight. Furthermore, characteristic fragment ions would likely be observed due to the loss of functional groups such as the nitro group (NO₂), the iodine atom (I), or the methyl group (CH₃).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful combined analytical technique that is particularly useful for compounds that are not easily vaporized, such as this compound. In LC-MS, the compound is first separated by liquid chromatography before being introduced into the mass spectrometer. This technique is highly sensitive and can be used for both qualitative and quantitative analysis.
Detailed research findings from LC-MS studies on this specific compound are not readily found in published scientific literature. However, an LC-MS analysis would be instrumental in confirming the molecular weight of the compound and studying its behavior in different solvent systems.
Electrospray Ionization Mass Spectrometry (ES+)
Electrospray Ionization (ESI) is a soft ionization technique commonly used in conjunction with liquid chromatography. In the positive ion mode (ES+), the analyte solution is sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of protonated molecules [M+H]⁺. For this compound, an ES+ mass spectrum would be expected to show a prominent peak at an m/z value corresponding to its protonated form.
Specific experimental data from ES+ mass spectrometry for this compound is not available in the reviewed literature. Such a study would be valuable for confirming its molecular weight with high accuracy.
Electronic Spectroscopy and Excited State Dynamics
Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, leading to transitions between different electronic energy levels. These studies provide information about the electronic structure and photophysical properties of a compound.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Studies
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of light by this compound would promote electrons from their ground state to higher energy excited states. The resulting spectrum is characteristic of the molecule's chromophores, which in this case include the nitropyridine ring system.
Fluorescence spectroscopy, on the other hand, measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. Not all molecules that absorb light are fluorescent.
While general principles suggest that the aromatic and nitro-substituted nature of this compound would lead to characteristic UV-Vis absorption, specific absorption maxima (λmax) and fluorescence data for this compound are not documented in readily accessible scientific sources.
Ultrafast Time-Resolved Spectroscopy (e.g., fs-TRF, fs-TA)
Ultrafast time-resolved spectroscopy techniques, such as femtosecond time-resolved fluorescence (fs-TRF) and femtosecond transient absorption (fs-TA), are used to study the dynamics of excited states on extremely short timescales. These methods can provide valuable information about processes such as intersystem crossing, internal conversion, and energy transfer that occur after a molecule absorbs light.
Computational and Theoretical Studies of 3 Iodo 6 Methyl 5 Nitropyridin 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure, reactivity, and electronic properties of a compound like 3-Iodo-6-methyl-5-nitropyridin-2-amine at an atomic level. These methods solve the Schrödinger equation (or approximations of it) for a given molecule.
In a theoretical investigation of this compound, researchers would likely employ both Density Functional Theory (DFT) and ab-initio methods.
Density Functional Theory (DFT) is a popular computational method that determines the electronic structure of a molecule by modeling its electron density. A key advantage of DFT is its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. For a substituted pyridine (B92270) like this, a functional such as B3LYP would typically be used to calculate the optimized geometry, vibrational frequencies, and electronic properties.
Ab-initio methods , such as Møller-Plesset perturbation theory of the second order (MP2), are derived directly from theoretical principles without the use of experimental data. While often more computationally intensive than DFT, MP2 can provide a more accurate description of electron correlation effects, which are important for understanding non-covalent interactions within the molecule. Comparing results from both DFT and MP2 methods can provide a more robust and validated understanding of the molecule's properties.
The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals.
For a molecule containing a heavy atom like iodine, a basis set that can adequately describe its large number of electrons and relativistic effects is crucial. Common choices would include:
Pople-style basis sets , such as 6-311++G(d,p) , which offer a good compromise between accuracy and computational expense. The symbols denote:
6-311: A triple-zeta basis set, providing more flexibility for valence electrons.
++G: Includes diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions.
(d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing bond shapes.
Correlation-consistent basis sets , like cc-pVTZ (correlation-consistent polarized valence triple-zeta), are designed to systematically converge towards the complete basis set limit. These are generally more accurate but also more computationally demanding.
The selection of the basis set is a critical step, and researchers would typically perform calculations with several basis sets to ensure the results are consistent and reliable.
To understand how this compound behaves in a solvent, which is crucial for many chemical applications, computational models that account for solvent effects are necessary. The Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) is a widely used solvation model. It simulates the solvent as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. This approach allows for the calculation of molecular properties in solution, providing insights into how the solvent influences the electronic structure and reactivity of the compound.
Electronic Structure Analysis
Analysis of the electronic structure provides deep insights into the reactivity, stability, and optical properties of a molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .
HOMO : This orbital can be thought of as the outermost orbital containing electrons. A higher HOMO energy suggests a greater ability to donate electrons, indicating a more reactive nucleophile.
LUMO : This is the innermost orbital that is empty of electrons. A lower LUMO energy indicates a greater ability to accept electrons, suggesting a more reactive electrophile.
The HOMO-LUMO energy gap is a critical parameter. A smaller gap generally implies that the molecule is more easily excitable, which can be correlated with higher chemical reactivity and lower kinetic stability. For this compound, the presence of the electron-withdrawing nitro group and the electron-donating amine group would significantly influence the energies and spatial distribution of these orbitals.
A hypothetical data table for such an analysis would look like this:
| Parameter | Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
Note: Specific values for this compound are not available in the literature.
Intramolecular charge transfer (ICT) is a phenomenon where electrons are transferred from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. In this compound, the amino (-NH2) group acts as an electron donor, while the nitro (-NO2) group is a strong electron acceptor.
Computational analysis, particularly through the visualization of the HOMO and LUMO, can provide strong evidence for ICT. Typically, the HOMO would be localized on the electron-donating portion of the molecule (the aminopyridine ring), while the LUMO would be concentrated on the electron-accepting portion (the nitro group). A significant spatial separation of the HOMO and LUMO is a hallmark of ICT character, which can have important implications for the molecule's optical and electronic properties, such as its color and non-linear optical response.
Molecular Electrostatic Potential (MEP) Mapping
Information regarding the Molecular Electrostatic Potential (MEP) mapping for this compound is not available in the reviewed literature. This analysis, which is crucial for identifying sites for electrophilic and nucleophilic attack, has not been published for this specific compound.
Natural Bond Orbital (NBO) Analysis
No studies detailing the Natural Bond Orbital (NBO) analysis of this compound were found. This type of analysis provides insight into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions within a molecule.
Prediction of Reactivity Parameters
Global Reactivity Descriptors
Calculated values for global reactivity descriptors such as chemical hardness, softness, electronegativity, chemical potential, and the electrophilicity index for this compound are not documented in available research.
Fukui Functions for Identifying Local Reactive Sites
There are no published studies that have calculated Fukui functions for this compound to identify its local reactive sites for nucleophilic, electrophilic, and radical attacks.
Nonlinear Optical (NLO) Properties
Linear and First-Order Polarizability Calculations
Specific data on the linear polarizability (α) and the first-order hyperpolarizability (β) of this compound are absent from the scientific literature. These calculations are essential for evaluating the potential of a compound for applications in nonlinear optics.
Theoretical Prediction of Third-Order Nonlinear Susceptibility (χ3)
The third-order nonlinear optical (NLO) properties of organic molecules like this compound are a subject of considerable research interest due to their potential applications in optoelectronic devices. The third-order nonlinear susceptibility, χ(3), is a key parameter that quantifies the nonlinear response of a material to an applied optical field. While direct experimental or theoretical values for this compound are not extensively documented in publicly available literature, the NLO properties of similar pyridine derivatives have been investigated using quantum chemical methods.
Computational approaches, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. These calculations can provide insights into the hyperpolarizability (β) and the second hyperpolarizability (γ) of a molecule, which are microscopic quantities that contribute to the macroscopic third-order susceptibility χ(3). For instance, studies on related nitro and amino-substituted pyridine derivatives have shown that the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups can significantly enhance the NLO response. niscpr.res.in The charge transfer between these groups, facilitated by the π-conjugated system of the pyridine ring, is a crucial factor in determining the magnitude of the hyperpolarizability.
The investigation of molecules with similar functional groups suggests that the title compound is a promising candidate for NLO materials. The combination of the electron-donating amino group and the electron-withdrawing nitro group, along with the heavy iodine atom, is expected to lead to a large third-order nonlinear optical response.
Thermodynamic Properties from Computational Methods
Computational chemistry provides a robust framework for determining the thermodynamic properties of molecules, offering valuable data that can be challenging to obtain experimentally. For this compound, methods like DFT can be employed to calculate various thermodynamic parameters. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then performing a frequency analysis.
From the vibrational frequencies, several thermodynamic properties can be calculated at different temperatures. These properties include:
Zero-Point Vibrational Energy (ZPVE): The energy of the molecule at absolute zero temperature due to its vibrational motion.
Enthalpy (H): A measure of the total energy of the system.
Entropy (S): A measure of the disorder or randomness of the system.
Heat Capacity (Cv): The amount of heat required to raise the temperature of the system by a certain amount at constant volume.
The following table would typically present such calculated thermodynamic properties at a standard temperature (e.g., 298.15 K), though specific values for the title compound require dedicated computational studies.
| Thermodynamic Property | Symbol | Typical Units |
| Zero-Point Vibrational Energy | ZPVE | kcal/mol |
| Enthalpy | H | kcal/mol |
| Entropy | S | cal/mol·K |
| Heat Capacity at Constant Volume | Cv | cal/mol·K |
Applications of 3 Iodo 6 Methyl 5 Nitropyridin 2 Amine in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate
There is no specific information in the reviewed literature detailing the use of 3-Iodo-6-methyl-5-nitropyridin-2-amine as a versatile synthetic intermediate.
No published research explicitly describes the use of this compound as a building block for the synthesis of complex heterocyclic compounds.
While substituted aminopyridines are known precursors for azaindole synthesis, no specific pathways starting from this compound are documented in the available scientific literature.
Contributions to the Development of Specialized Chemicals
Specific contributions of this compound to the development of specialized chemicals are not detailed in published research.
There are no available studies or patents that link this compound to specific applications in pharmaceutical development.
No research has been found that details the application of this compound in the development of agrochemicals.
Utility in Advanced Materials Science
The utility of this compound in advanced materials science is not documented in the current body of scientific literature.
Application as a Reagent in Analytical Chemistry Methods
While direct applications of this compound in established analytical chemistry methods are not extensively documented in current literature, its structural features suggest significant potential for the development of novel analytical reagents. The highly conjugated nitropyridine system can act as a chromophore, and modifications of the functional groups could lead to the creation of colorimetric or fluorometric sensors.
For instance, the amino group could be functionalized with a specific recognition moiety (e.g., a receptor for a particular ion or molecule). The binding of an analyte to this receptor could induce a change in the electronic properties of the nitropyridine ring, leading to a detectable change in its absorption or fluorescence spectrum. The presence of the iodo and methyl groups allows for fine-tuning of the electronic and steric properties of the molecule to optimize its sensitivity and selectivity as a sensor.
Table 1: Potential Analytical Applications Based on Structural Features
| Functional Group | Potential Role in Analytical Reagent | Example of Application |
| Amino Group (-NH2) | Site for attachment of recognition moieties | Development of chemosensors for metal ions or organic molecules. |
| Nitropyridine Core | Chromophore/Fluorophore | Basis for colorimetric or fluorescent probes. |
| Iodo Group (-I) | Site for modification via cross-coupling to tune electronic properties | Optimization of sensor sensitivity and selectivity. |
| Methyl Group (-CH3) | Influences solubility and steric properties | Enhancement of reagent performance in specific analytical matrices. |
Facilitation of Polyfunctionalized Compound Synthesis
The strategic placement of multiple reactive sites makes this compound an excellent precursor for the synthesis of polyfunctionalized compounds. This is particularly valuable in medicinal chemistry and materials science, where molecules with diverse functionalities are often required. Nitropyridines, in general, are recognized as important intermediates in the synthesis of bioactive molecules.
The iodo group at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, alkynyl, and vinyl groups, thereby enabling the construction of complex carbon skeletons. For example, Sonogashira coupling of similar bromo-tetrazine compounds has been successfully employed to synthesize dialkyl-tetrazines.
The amino group at the 2-position can readily undergo diazotization followed by substitution, or participate in condensation reactions to form fused heterocyclic systems. Furthermore, the nitro group at the 5-position is a versatile functional handle. It can be reduced to an amino group, providing another site for functionalization, or it can act as a directing group in electrophilic aromatic substitution reactions. The presence of these multiple reactive centers allows for a stepwise and controlled elaboration of the molecular structure, leading to the synthesis of highly functionalized and complex target molecules.
Table 2: Reactivity of Functional Groups in the Synthesis of Polyfunctionalized Compounds
| Functional Group | Type of Reaction | Potential Outcome |
| Iodo Group (-I) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Introduction of aryl, alkynyl, and other carbon-based substituents. |
| Amino Group (-NH2) | Diazotization, condensation, acylation | Formation of new C-N bonds, synthesis of fused heterocycles. |
| Nitro Group (-NO2) | Reduction to an amino group | Introduction of a new site for functionalization. |
| Pyridine (B92270) Ring | Electrophilic/Nucleophilic substitution | Further modification of the heterocyclic core. |
Research on Derivatives and Analogues of 3 Iodo 6 Methyl 5 Nitropyridin 2 Amine
Synthesis of Structurally Modified Analogues
The synthesis of structurally modified analogues of 3-Iodo-6-methyl-5-nitropyridin-2-amine often involves multi-step processes starting from commercially available pyridine (B92270) derivatives. The strategic introduction of substituents onto the pyridine ring is a key aspect of creating diverse analogues for further study.
One common approach begins with a pre-substituted aminopyridine, such as 2-amino-3-methylpyridine (B33374). This starting material can undergo nitration to introduce the nitro group. A typical procedure involves dissolving the aminopyridine in concentrated sulfuric acid, followed by the dropwise addition of a mixture of fuming nitric acid and concentrated sulfuric acid at controlled temperatures, generally below 20°C. chemicalbook.com The reaction mixture is then carefully heated to facilitate the reaction, and subsequent neutralization with a base like aqueous ammonia (B1221849) precipitates the nitrated product, such as 3-methyl-5-nitro-pyridin-2-ylamine. chemicalbook.com
Further modifications can be achieved through various reactions. For instance, halogenation can be performed on a nitropyridine intermediate. The synthesis of other complex heterocyclic systems often uses nitropyridines as building blocks. One such method is the three-component ring transformation (TCRT), where a dinitropyridone reacts with a ketone and a nitrogen source (like ammonia) to afford functionalized nitropyridines that are otherwise difficult to produce. nih.gov This method highlights the versatility of highly substituted pyridines as precursors for more complex molecular architectures. nih.gov
The synthesis of related bioactive molecules has been demonstrated starting from compounds like 2-chloro-5-methyl-3-nitropyridine. mdpi.com This intermediate can undergo oxidation to form a carboxylic acid, followed by nucleophilic substitution of the chlorine atom with various amines to create a library of analogues. mdpi.com Another synthetic route involves the reaction of 2-chloro-5-nitropyridine (B43025) with isoxazolone derivatives, which upon heating, yield N-substituted isoxazolones that can be rearranged into imidazo[1,2-a]pyridines or indoles using a base like triethylamine. nih.gov
These synthetic strategies allow for the modification of each substituent on the pyridine ring, enabling the creation of a wide range of analogues for detailed scientific investigation.
Table 1: Synthesis of Selected Nitropyridine Analogues
| Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|
| 2-Amino-3-methylpyridine | H₂SO₄, fuming HNO₃, NH₄OH | 3-Methyl-5-nitro-pyridin-2-ylamine | chemicalbook.com |
| 2-Chloro-5-methyl-3-nitropyridine | 1. Oxidation 2. Secondary Amines | N-substituted-5-methyl-3-nitropyridin-2-amine derivatives | mdpi.com |
| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonia | Substituted 5-nitropyridines | nih.gov |
| 2-Chloro-5-nitropyridine | Ethyl 3-(4-substitutedphenyl)amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate | Ethyl 3-(4-substitutedphenyl)amino-2-(5-nitropyrid-2-yl)-5-oxo-2,5-dihydroisoxazole-4-carboxylate | nih.gov |
Structure-Reactivity Relationships in Substituted Aminopyridines
The reactivity of the pyridine ring is significantly influenced by the electronic properties of its substituents. The pyridine nucleus itself is considered electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution compared to benzene (B151609). uoanbar.edu.iq Conversely, this electron deficiency makes the ring susceptible to nucleophilic substitution, particularly at the C2 and C4 positions, which are more electron-deficient. uoanbar.edu.iq
In this compound, the substituents create a complex interplay of electronic effects that dictate its reactivity:
Amino Group (-NH₂): Located at the C2 position, the amino group is a powerful electron-donating group through resonance (+R effect). This effect increases the electron density of the ring, particularly at the ortho and para positions relative to it, and is crucial for the interaction of 2-aminopyridine (B139424) scaffolds with biological targets. nih.govlumenlearning.com
Nitro Group (-NO₂): Positioned at C5, the nitro group is a strong electron-withdrawing group through both resonance (-R effect) and induction (-I effect). lumenlearning.com This group significantly deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). researchgate.net
Methyl Group (-CH₃): The methyl group at C6 is a weak electron-donating group through induction (+I effect), slightly increasing the ring's electron density. lumenlearning.com
The presence of both strong activating (-NH₂) and deactivating (-NO₂) groups leads to specific reactivity patterns. For example, kinetic studies on similar 2-methoxy-nitropyridines reacting with amines confirm that the reaction proceeds through an SNAr mechanism, with the C2 carbon being the most electrophilic center and thus the primary site for nucleophilic attack. researchgate.net The presence of substituents on either the pyridine ring or the aminic nitrogen has been shown to affect the fluxionality and reactivity of the resulting complexes in organometallic reactions. rsc.org
Table 2: Influence of Substituents on Pyridine Ring Reactivity
| Substituent Group | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Amino (-NH₂) | C2 | Strong electron-donating (+R) | Activates ring for electrophilic substitution; directs ortho/para |
| Nitro (-NO₂) | C5 | Strong electron-withdrawing (-R, -I) | Deactivates ring for electrophilic substitution; Activates for nucleophilic substitution |
| Methyl (-CH₃) | C6 | Weak electron-donating (+I) | Weakly activates the ring |
| Iodo (-I) | C3 | Weakly deactivating (-I, +R) | Deactivates the ring for electrophilic substitution |
Comparative Studies with Other Halogenated and Methylated Nitropyridines
Comparative studies of halogenated and methylated nitropyridines reveal how subtle changes in substitution can lead to significant differences in chemical and physical properties. The nature and position of the halogen or methyl group can alter the electronic structure, steric profile, and potential for intermolecular interactions.
In studies comparing polyhalogenated pyridines, the introduction of an electron-donating group like an amino group was found to strongly impact the geometry, electronic structure, and vibrational characteristics of the molecule. rsc.org When comparing this compound with its chloro or bromo analogues, one would expect differences in reactivity based on the electronegativity and size of the halogen. Iodine is less electronegative but larger than chlorine and bromine, which affects its inductive effect and its ability to act as a leaving group in substitution reactions.
Similarly, the position of the methyl group is critical. A study on the reactivity of 2-amino-methylpyridines with ruthenium clusters showed that while the presence of a methyl group did not change the fundamental reaction type, it did affect the fluxionality of the resulting metal complexes. rsc.org Moving the methyl group from the C6 position to C3, C4, or C5 would alter its electronic influence on the adjacent functional groups and change the steric environment around the amino group and the ring nitrogen.
Carcinogenicity studies on halogenated 3-methyl-1-phenyltriazenes have shown that the carcinogenic potency decreases with progressive halogenation of the phenyl ring, demonstrating that the type and position of halogen substituents can have profound biological consequences. nih.gov While the core structure is different, this principle underscores the importance of comparative analysis for halogenated aromatic compounds.
Table 3: Predicted Comparative Properties of Substituted 2-Amino-5-nitropyridines
| Compound | Halogen at C3 | Methyl Group at C6 | Expected Relative Reactivity in SNAr (at C2/C6) | Key Differences from this compound |
|---|---|---|---|---|
| Analogue A | -Cl | -CH₃ | Higher | Chlorine is more electronegative, increasing the electrophilicity of the ring. |
| Analogue B | -Br | -CH₃ | Similar/Slightly Higher | Bromine's electronegativity is between Cl and I. |
| Analogue C | -I | None | Lower | Loss of the electron-donating methyl group may slightly decrease overall ring electron density. |
| Analogue D | -I | -CH₃ (at C4) | Similar | Altered steric and electronic environment due to different methyl position. |
Impact of Substituent Electronic Properties on Molecular Characteristics
The electronic properties of substituents have a profound impact on the molecular characteristics of the pyridine ring, including its geometry, bond lengths, and frontier molecular orbitals (HOMO-LUMO gap). nih.gov The combination of electron-donating and electron-withdrawing groups on the same ring creates a "push-pull" system that polarizes the molecule.
Electron-Donating Groups (EDG): The amino (-NH₂) and methyl (-CH₃) groups are electron-donating. The amino group, with its lone pair of electrons, can donate electron density into the π-system of the ring via resonance (+R effect). lumenlearning.comrsc.org This donation increases the electron density on the ring, which can be observed in computational studies as a higher partial negative charge on ring carbons and can affect bond lengths. nih.gov This effect generally leads to a smaller HOMO-LUMO gap, suggesting increased reactivity. nih.gov
Electron-Withdrawing Groups (EWG): The nitro (-NO₂) and iodo (-I) groups are electron-withdrawing. The nitro group is one of the strongest EWGs, pulling electron density from the ring through both induction and resonance. nih.gov This withdrawal significantly lowers the electron density around the ring and localizes it on the nitro group itself. nih.gov Halogens like iodine are primarily inductively withdrawing. These EWGs tend to stabilize the molecule, leading to larger HOMO-LUMO gaps compared to unsubstituted or EDG-substituted rings. nih.gov
In a molecule like this compound, these competing effects create a unique electronic landscape. The strong electron withdrawal by the nitro group likely dominates, pulling electron density away from the ring system. nih.gov However, the strong donation from the amino group counteracts this to some extent. This intramolecular charge transfer can influence the molecule's dipole moment, solubility, and crystal packing interactions. Studies on other substituted pyridine systems have shown that electron-donating groups increase the electron density around coordinated metal centers, while electron-withdrawing groups pull density away. nih.gov This principle directly applies to the inherent electron distribution within the molecule itself, affecting its electrostatic potential and interaction with other molecules.
Table 4: Summary of Substituent Electronic Effects
| Substituent | Inductive Effect (-I/+I) | Resonance Effect (-R/+R) | Overall Effect on Ring Electron Density |
|---|---|---|---|
| -NH₂ (Amino) | -I (weak) | +R (strong) | Strong Donation |
| -NO₂ (Nitro) | -I (strong) | -R (strong) | Strong Withdrawal |
| -CH₃ (Methyl) | +I (weak) | N/A (Hyperconjugation) | Weak Donation |
| -I (Iodo) | -I (weak) | +R (weak) | Weak Withdrawal (Deactivating) |
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Pathways
The future synthesis of "3-Iodo-6-methyl-5-nitropyridin-2-amine" is likely to be dominated by the principles of green chemistry, focusing on the development of novel and sustainable pathways that offer high efficiency and minimize environmental impact. A significant trend is the adoption of one-pot multicomponent reactions (MCRs), which allow for the construction of complex molecules like substituted pyridines in a single step from simple precursors. nih.govacsgcipr.org These reactions are often facilitated by microwave irradiation, a technique known to accelerate reaction times and improve yields. nih.govacs.org The development of environmentally friendly and recyclable catalysts is another key area of research that could lead to more sustainable synthetic routes. researchgate.netnih.gov
Furthermore, the direct C-H functionalization of the pyridine (B92270) ring represents a powerful and atom-economical approach to introduce new functional groups without the need for pre-functionalized starting materials. nih.govacs.orgacs.org Research into late-stage functionalization, where key modifications are introduced at the final steps of a synthetic sequence, is particularly valuable for the rapid generation of diverse analogues for biological screening. rsc.org For "this compound," this could involve the development of selective methods to functionalize the available C-H position or to modify the existing substituents under mild conditions. The exploration of solvent-free reaction conditions is another promising avenue to enhance the sustainability of its synthesis. nih.gov
Advanced Spectroscopic Probes for Dynamic Processes and Transient Intermediates
Understanding the intricate details of reaction mechanisms and molecular interactions is crucial for optimizing synthetic processes and designing new applications. Advanced spectroscopic techniques are expected to play a pivotal role in elucidating the dynamic processes and identifying transient intermediates involved in reactions of "this compound."
In situ spectroscopic methods, such as surface-enhanced infrared absorption spectroscopy (SEIRAS), can provide valuable insights into the adsorption and reaction of pyridine derivatives on catalyst surfaces. nih.gov This is particularly relevant for developing new catalytic systems for the synthesis and transformation of this compound. UV-Vis spectroscopy is another powerful tool for probing the electronic properties of pyridine derivatives and their interactions with other molecules, which can be used to study acid-base properties and reaction kinetics. rsc.org
The study of vibrational spectra, through techniques like Infrared (IR) and Raman spectroscopy, can provide detailed information about the molecular structure and bonding of "this compound" and its reaction products. acs.orgcdnsciencepub.com By combining experimental spectroscopic data with computational modeling, it is possible to gain a deeper understanding of the vibrational modes and how they are affected by substitution and intermolecular interactions. This combined approach can be invaluable for characterizing reaction intermediates and transition states.
Predictive Modeling for Reaction Outcomes and Material Properties
The use of computational chemistry and predictive modeling is an emerging trend that is set to revolutionize the way chemical research is conducted. For "this compound," these tools can be employed to predict reaction outcomes, understand reaction mechanisms, and forecast the properties of new derivatives.
Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. researcher.lifeacs.org This can help in understanding the regioselectivity of its reactions and in designing new synthetic strategies. For instance, DFT can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the choice of reagents and reaction conditions. researcher.life
Quantitative Structure-Property Relationship (QSPR) models are another powerful tool for predicting the physicochemical and biological properties of a series of related compounds. researchgate.net By developing QSPR models for derivatives of "this compound," it would be possible to predict properties such as solubility, and potential biological activity, thereby accelerating the discovery of new applications. researchgate.net
Machine learning and artificial intelligence are also beginning to make a significant impact on chemical synthesis, with algorithms capable of predicting the outcomes of reactions with increasing accuracy. nih.gov In the future, it is conceivable that such tools could be used to design optimal synthetic routes to "this compound" and to predict the properties of its derivatives before they are even synthesized.
Integration into Complex Multi-Step Chemical Transformations
"this compound" is a highly functionalized building block that holds significant potential for use in complex multi-step chemical transformations. The presence of multiple, distinct functional groups—an iodo group, a methyl group, a nitro group, and an amino group—on the pyridine ring provides numerous opportunities for selective chemical modifications and for its integration into the synthesis of more complex molecular architectures.
The iodo substituent is particularly valuable as it can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. rsc.orgmedium.com This makes the compound an attractive starting material for the synthesis of complex pharmaceutical intermediates and other high-value chemicals. nih.govresearchgate.netjchemrev.comresearchgate.net
The amino and nitro groups can also be readily transformed into other functional groups, further expanding the synthetic utility of the molecule. For example, the nitro group can be reduced to an amino group, which can then be further functionalized, while the primary amino group can be acylated, alkylated, or used to form new heterocyclic rings.
The development of cascade and multicomponent reactions that utilize "this compound" as a key building block is a promising area for future research. nih.govresearchgate.net Such reactions would allow for the rapid construction of molecular complexity from simple starting materials, leading to the efficient synthesis of novel compounds with potential applications in medicinal chemistry and materials science. nih.govelsevier.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Iodo-6-methyl-5-nitropyridin-2-amine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves halogenation and nitration steps. For example, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can introduce iodine at the 3-position, while nitration is achieved using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration . Optimization via factorial design (e.g., varying catalyst loading, temperature, and solvent ratios) is recommended to maximize yield and purity. HPLC (≥98% purity) is critical for post-synthesis validation .
Q. How should researchers handle safety concerns related to the nitro and iodine substituents in this compound?
- Methodological Answer : Nitro groups pose explosion risks under heat or friction. Safety protocols include:
- Conducting small-scale reactions in fume hoods with blast shields.
- Using inert solvents (e.g., DMF or DME) to minimize decomposition.
- Storing the compound in dark, cool conditions to prevent photolytic degradation .
- Emergency procedures for skin/eye contact involve immediate rinsing with water and medical consultation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of NMR (¹H/¹³C), IR, and mass spectrometry is standard.
- ¹H NMR : Methyl groups at C6 appear as singlets (~δ 2.5 ppm), while aromatic protons show splitting due to iodine’s heavy atom effect.
- IR : Nitro group absorption peaks at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric stretch).
- MS : Molecular ion peaks (M⁺) should align with the theoretical molecular weight (C₆H₆IN₃O₂: ~267 g/mol). Cross-validate with X-ray crystallography if crystalline .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced stability or reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distributions, revealing reactive sites. For example:
- The iodine atom’s polarizable nature increases electrophilic aromatic substitution (EAS) susceptibility at C4.
- Nitro groups reduce electron density at C5, directing further functionalization.
- Software like Gaussian or ORCA can model transition states for proposed reactions .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or MS fragments) require:
- Cross-validation : Compare data with structurally similar compounds (e.g., 3-Iodo-5-(trifluoromethyl)pyridin-2-amine ).
- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled precursors to confirm peak assignments.
- Dynamic NMR : Assess rotational barriers in methyl or nitro groups causing signal broadening .
Q. How does the choice of catalyst impact regioselectivity in further functionalization?
- Methodological Answer :
- Palladium catalysts : Favor cross-coupling at iodine-substituted positions (C3) but may require ligands (e.g., PPh₃) to stabilize intermediates.
- Copper(I) iodide : Promotes Ullmann-type couplings at electron-deficient positions (C5) due to nitro group activation.
- Case Study : In analogous pyridines, Pd(PPh₃)₄ achieved 85% yield in Suzuki couplings, while CuI improved Buchwald-Hartwig amination efficiency .
Q. What theoretical frameworks underpin mechanistic studies of nitro group reduction in this compound?
- Methodological Answer : Reduction mechanisms (e.g., catalytic hydrogenation or NaBH₄) should align with:
- Frontier Molecular Orbital (FMO) Theory : Predicts electron transfer pathways during reduction.
- Marcus Theory : Models kinetics of electron transfer between the nitro group and reductant.
- Experimental validation via cyclic voltammetry can confirm theoretical predictions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental yields in synthesis?
- Methodological Answer :
- Systematic error analysis : Check purity of starting materials (e.g., iodopyridine precursors) via HPLC .
- Reaction monitoring : Use in-situ IR or Raman spectroscopy to detect intermediates and adjust conditions.
- Statistical tools : Apply ANOVA to identify significant variables (e.g., temperature > catalyst loading) impacting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
